molecular formula C10H11NS B8353262 2-(Ethylsulfanyl)-5-methylbenzonitrile

2-(Ethylsulfanyl)-5-methylbenzonitrile

Cat. No.: B8353262
M. Wt: 177.27 g/mol
InChI Key: PQHVASSMLYTHBI-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-5-methylbenzonitrile is a sulfur-containing aromatic nitrile characterized by a benzene ring substituted with an ethylsulfanyl group (-S-C₂H₅) at position 2, a methyl group (-CH₃) at position 5, and a nitrile (-CN) functional group.

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2-ethylsulfanyl-5-methylbenzonitrile

InChI

InChI=1S/C10H11NS/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-6H,3H2,1-2H3

InChI Key

PQHVASSMLYTHBI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1)C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Thiosemicarbazide Derivatives (Compounds 2–6 and 7–11)

Structural Features :

  • 2-(Ethylsulfanyl)benzohydrazide derivatives (e.g., compounds 2–6) feature a hydrazide (-CONHNH₂) group instead of a nitrile, with aryl isothiocyanate-derived substituents .
  • Cyclization of these derivatives yields 1,2,4-triazole-containing compounds (7–11), introducing additional nitrogen atoms and altering electronic properties .

Functional Differences :

  • Antioxidant Activity :
    • Compounds 2, 3, and 7 exhibit potent radical scavenging in DPPH assays (IC₅₀: 0.22–1.08 µg/mL), outperforming gallic acid (IC₅₀: 1.2 µg/mL) .
    • Compound 3 shows exceptional FRAP activity (3054 µM/100 g), surpassing ascorbic acid (1207 µM/100 g) .
Table 1: Antioxidant Activity of Thiosemicarbazide Derivatives vs. Reference Compounds
Compound DPPH IC₅₀ (µg/mL) FRAP (µM/100 g)
2 1.08 N/A
3 0.22 3054
7 0.74 N/A
Gallic Acid 1.20 N/A
Ascorbic Acid N/A 1207

[2-(Ethylsulfanyl)-5-methylphenyl]methanol

Structural Features :

  • Shares the ethylsulfanyl and methyl substituents with the target compound but replaces the nitrile with a methanol (-CH₂OH) group .

Functional Differences :

  • Reactivity: The nitrile group in 2-(Ethylsulfanyl)-5-methylbenzonitrile is more reactive toward nucleophiles (e.g., in hydrolysis or cycloadditions) compared to the hydroxyl group in the methanol derivative.
  • Physical Properties: The nitrile’s higher polarity may increase boiling point and reduce solubility in nonpolar solvents relative to the methanol analogue.
Table 2: Structural and Functional Comparison
Property This compound [2-(Ethylsulfanyl)-5-methylphenyl]methanol
Functional Group -CN -CH₂OH
Key Reactivity Nucleophilic addition Oxidation, esterification
Polarity High Moderate
Potential Applications Pharmaceuticals, agrochemicals Solvents, intermediates

Brominated Sulfur-Bridged Compound ()

Structural Features :

  • Contains a dithioether bridge and brominated aromatic rings, forming complex S(5) and S(6) ring motifs .

Functional Differences :

  • Molecular Packing :
    • The brominated compound lacks significant intermolecular interactions in its crystal structure, whereas the nitrile group in this compound may facilitate dipole-dipole interactions, influencing material properties .
  • Synthetic Complexity :
    • The brominated derivative requires multi-step synthesis, while the target compound’s simpler structure allows easier scalability.

Key Notes

Limitations of Data : Direct studies on this compound are absent in the provided evidence; comparisons rely on structural analogues.

Research Gaps : Further studies are needed to explore the nitrile derivative’s biological activity, synthetic routes, and material science applications.

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